

# Unveiling the Molecular Architecture of Inflexuside B: A Technical Guide

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## Compound of Interest

Compound Name: *Inflexuside B*

Cat. No.: *B12405462*

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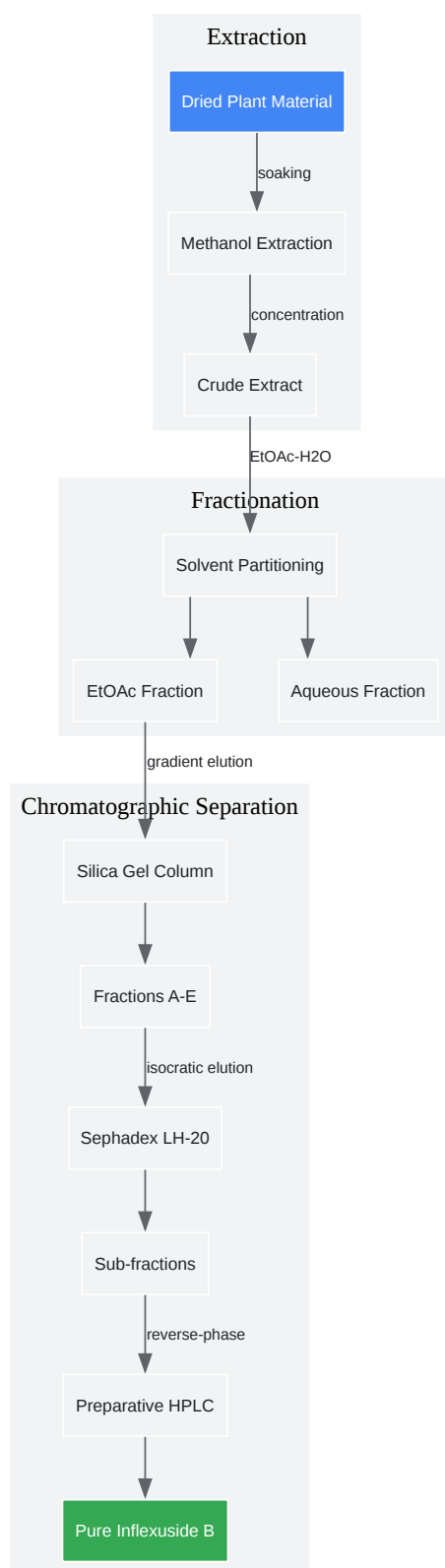
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of **Inflexuside B**, an abietane diterpenoid isolated from the aerial parts of *Isodon inflexus*. This document details the experimental methodologies, presents a thorough analysis of the spectroscopic data, and visualizes the key logical steps in determining the molecule's complex architecture.

## Isolation and Purification

The journey to elucidate the structure of **Inflexuside B** began with its isolation from the plant *Isodon inflexus*. The dried and powdered aerial parts of the plant were subjected to a systematic extraction and fractionation process to yield the pure compound.

## Experimental Protocol:

A detailed workflow for the isolation and purification of **Inflexuside B** is outlined below. This multi-step process involves solvent extraction, followed by a series of chromatographic separations to isolate the compound of interest.



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**Figure 1:** Isolation and Purification Workflow of **Inflexuside B**.

## Spectroscopic Data Analysis and Structure Determination

The definitive structure of **Inflexuside B** was established through a combination of modern spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

### Mass Spectrometry

High-resolution mass spectrometry (HR-MS) was instrumental in determining the molecular formula of **Inflexuside B**.

Experimental Protocol:

HR-ESI-MS analysis was performed on a high-resolution mass spectrometer in negative ion mode. The sample was dissolved in methanol and infused into the electrospray source.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M-H] <sup>-</sup>	657.2968	657.2971	C <sub>35</sub> H <sub>45</sub> O <sub>12</sub>
[M+Cl] <sup>-</sup>	693.2735	693.2739	C <sub>35</sub> H <sub>46</sub> O <sub>12</sub> Cl

Table 1: High-Resolution Mass Spectrometry Data for **Inflexuside B**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A full suite of 1D and 2D NMR experiments, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, DEPT, COSY, HSQC, HMBC, and NOESY, were conducted to elucidate the planar structure and relative stereochemistry of **Inflexuside B**. All NMR spectra were recorded on a 600 MHz spectrometer using pyridine-d<sub>5</sub> as the solvent.

<sup>1</sup>H and <sup>13</sup>C NMR Data:

The complete <sup>1</sup>H and <sup>13</sup>C NMR assignments for the abietane diterpenoid core, the glucopyranoside moiety, and the coumaroyl group are presented in the table below.

Position	$\delta C$ (ppm)	$\delta H$ (ppm, J in Hz)
Abietane Core		
1	78.5	3.45 (dd, 11.5, 4.5)
2	28.1	1.75 (m), 1.60 (m)
3	37.9	1.55 (m), 1.40 (m)
4	34.1	-
5	45.2	1.90 (d, 12.5)
6	22.5	2.30 (m), 2.15 (m)
7	201.1	-
8	139.8	-
9	135.2	-
10	42.1	-
11	72.3	4.85 (br s)
12	35.8	2.60 (m)
13	75.1	-
14	48.2	6.20 (br s)
15	29.8	1.25 (d, 7.0)
16	22.1	1.23 (d, 7.0)
17	25.4	1.15 (s)
18	33.5	0.95 (s)
19	21.8	0.85 (s)
20	19.5	1.05 (s)
Glucopyranoside		
1'	105.1	4.90 (d, 7.5)

2'	80.2	5.25 (t, 8.0)
3'	78.1	4.15 (t, 9.0)
4'	71.5	4.10 (t, 9.0)
5'	78.9	3.95 (m)
6'	62.8	4.40 (dd, 12.0, 5.5), 4.25 (dd, 12.0, 2.0)
Coumaroyl Group		
1"	166.8	-
2"	116.2	6.50 (d, 16.0)
3"	145.8	7.80 (d, 16.0)
4"	126.1	-
5"	131.2	7.50 (d, 8.5)
6"	115.5	6.90 (d, 8.5)
7"	160.1	-
8"	115.5	6.90 (d, 8.5)
9"	131.2	7.50 (d, 8.5)

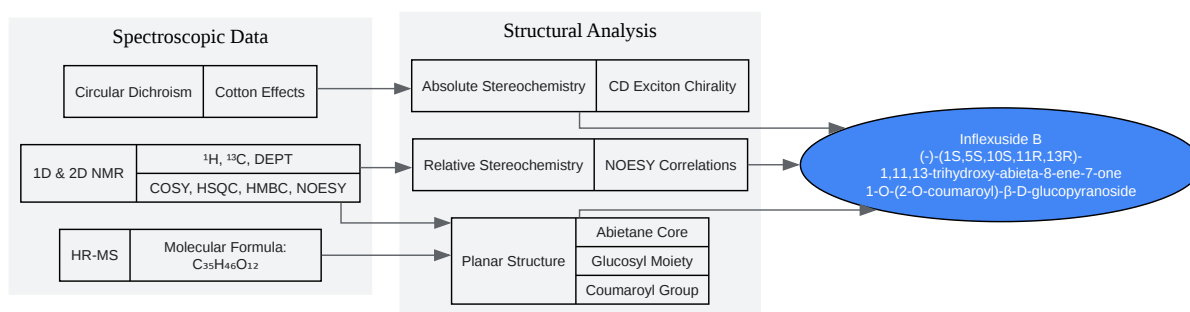
Table 2:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **Inflexuside B** (600 MHz,  $\text{C}_5\text{D}_5\text{N}$ ).

## Elucidation of the Planar Structure and Stereochemistry

The intricate planar structure and the relative and absolute stereochemistry of **Inflexuside B** were pieced together through the detailed analysis of 2D NMR correlations and Circular Dichroism (CD) spectroscopy.

### Logical Elucidation Pathway:

The following diagram illustrates the logical flow of data interpretation that led to the final structural assignment of **Inflexuside B**.



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**Figure 2:** Logical Flowchart for the Structure Elucidation of **Inflexuside B**.

Key HMBC correlations established the connectivity between the abietane core, the glucose unit, and the coumaroyl group. Specifically, a correlation between the anomeric proton of glucose (H-1') and C-1 of the abietane skeleton confirmed the O-glycosidic linkage. Furthermore, an HMBC correlation between H-2' of the glucose and the carbonyl carbon (C-1'') of the coumaroyl moiety established its position of attachment.

The relative stereochemistry of the abietane core was determined by analysis of NOESY correlations. The absolute configuration was established as (-)-(1S,5S,10S,11R,13R) based on the negative Cotton effect observed in the CD spectrum, which is characteristic of this class of abietane diterpenoids.

## Conclusion

The comprehensive application of modern spectroscopic techniques, including high-resolution mass spectrometry and an extensive suite of 1D and 2D NMR experiments, in conjunction with chiroptical data from circular dichroism, has unequivocally established the chemical structure of

**Inflexuside B** as (-)-(1S,5S,10S,11R,13R)-1,11,13-trihydroxy-abieta-8-ene-7-one 1-O-(2-O-coumaroyl)- $\beta$ -D-glucopyranoside. This detailed structural information is crucial for further investigation into its biological activities and potential therapeutic applications.

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